Methyl 2-[2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamido]benzoate
Description
Methyl 2-[2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a benzoate core linked via an acetamido-thioether bridge to a 7-methylpyrimido[4,5-d][1,3]diazin-4-yl moiety. This structure integrates a fused pyrimidine-diazepine system, which is rare in agrochemicals but common in medicinal chemistry for targeting enzymes or receptors.
Properties
IUPAC Name |
methyl 2-[[2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-10-18-7-12-15(21-10)19-9-20-16(12)26-8-14(23)22-13-6-4-3-5-11(13)17(24)25-2/h3-7,9H,8H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMLVGOCXLNXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenylboronic acid reacts with a halogenated quinoline derivative in the presence of a palladium catalyst.
Methoxylation: The methoxy group can be introduced through a methylation reaction using a methoxy reagent such as dimethyl sulfate or methyl iodide.
Thiomorpholinylcarbonylation: The thiomorpholinylcarbonyl group can be introduced through a nucleophilic substitution reaction, where a thiomorpholine derivative reacts with a carbonyl-containing quinoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts to ensure scalability and economic viability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to a hydroxyl group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxylated quinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of compounds similar to Methyl 2-[2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamido]benzoate. Research indicates that derivatives containing sulfur and nitrogen heterocycles exhibit significant activity against various bacterial strains. For instance:
| Compound | Activity | MIC (µM) |
|---|---|---|
| Compound A | Gram-positive | 1.27 |
| Compound B | Gram-negative | 2.54 |
| Compound C | Fungal | 1.43 |
These findings suggest that the incorporation of the pyrimidine moiety enhances the antimicrobial efficacy of the compound against resistant strains .
2. Anticancer Potential
The anticancer properties of similar compounds have been explored extensively. For example, derivatives of this compound were tested against human colorectal carcinoma cell lines (HCT116). The results indicated:
| Compound | IC₅₀ (µM) | Comparison |
|---|---|---|
| Compound D | 5.85 | Greater than standard drug (5-FU: IC₅₀ = 9.99 µM) |
| Compound E | 4.53 | More potent than standard |
This highlights the potential of these compounds as effective anticancer agents due to their ability to inhibit cell proliferation .
Case Studies
Several case studies have highlighted the effectiveness of compounds related to this compound:
- Study on Antimicrobial Efficacy : A comparative study showed that modifications in the side chains significantly influenced antimicrobial potency against both Gram-positive and Gram-negative bacteria.
- Anticancer Screening : A series of synthesized derivatives were evaluated for their cytotoxic effects on various cancer cell lines, revealing promising candidates for further development.
Mechanism of Action
The mechanism of action of Methyl 2-[2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anti-cancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
Key analogues from the sulfonylurea herbicide class (Table 1) share the methyl benzoate core but differ in substituents and sulfur-containing functional groups:
Key Differences :
- Sulfur Linkage: The target compound employs a sulfanyl (thioether) group, contrasting with the sulfonylurea bridges in analogues.
- Heterocyclic System : The 7-methylpyrimido[4,5-d][1,3]diazin-4-yl group replaces the simpler pyrimidinyl rings in analogues, increasing steric bulk and possibly altering target binding specificity .
Comparison with a Thiazolo-Pyrimidinone Derivative
A structurally distinct analogue (ID: L387-5162) shares the methyl benzoate and sulfanylacetamido motifs but incorporates a thiazolo[4,5-d]pyrimidinone core (Table 2):
Key Differences :
- Core Heterocycle: The thiazolo-pyrimidinone system in L387-5162 may confer distinct electronic properties compared to the pyrimido-diazepine in the target compound, affecting solubility and metabolic stability.
Research Findings and Implications
- Agrochemical Potential: Sulfonylurea herbicides (e.g., bensulfuron-methyl) exhibit ALS inhibition at nanomolar concentrations, but the target compound’s sulfanyl group and complex heterocycle may reduce ALS affinity while increasing off-target interactions .
- Synthetic Challenges : The fused diazepine ring in the target compound likely complicates synthesis compared to simpler pyrimidinyl analogues, necessitating advanced cyclization techniques .
Biological Activity
Methyl 2-[2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamido]benzoate (CAS Number: 1116005-98-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, pyrimidine derivatives have been shown to inhibit various bacterial strains and fungi. The presence of the sulfanyl group enhances this activity by increasing the lipophilicity and allowing better membrane permeability .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrimidine derivatives. This compound may act as an inhibitor of specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and apoptosis. For example, compounds within this structural class have demonstrated cytotoxic effects against breast and lung cancer cells .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : It may inhibit enzymes critical for DNA replication or repair in cancer cells.
- Receptor Modulation : The compound could interact with various receptors involved in cell signaling.
- Reactive Oxygen Species (ROS) Generation : It might induce oxidative stress in microbial cells, leading to cell death.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrimidine derivatives, including this compound. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Methyl 2-[...] | 8 | Staphylococcus aureus |
| Methyl 2-[...] | 16 | Escherichia coli |
Study 2: Cytotoxicity in Cancer Cells
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed promising results with IC50 values indicating effective cell growth inhibition.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| A549 (Lung) | 15 |
| HeLa (Cervical) | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
